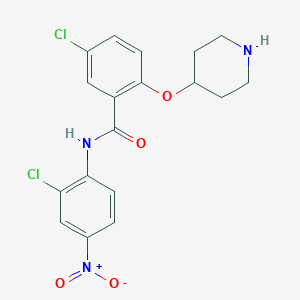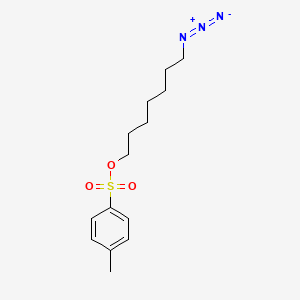
(2-Fluoro-5-nitrobenzyl)(triphenyl)phosphonium bromide
概要
説明
(2-Fluoro-5-nitrobenzyl)(triphenyl)phosphonium bromide is an organophosphorus compound that features a phosphonium cation. This compound is notable for its unique structure, which includes a benzyl group substituted with both a fluoro and a nitro group, as well as a triphenylphosphonium moiety. It is used in various chemical reactions and has applications in scientific research.
準備方法
The synthesis of (2-Fluoro-5-nitrobenzyl)(triphenyl)phosphonium bromide typically involves the reaction of (2-Fluoro-5-nitrobenzyl) bromide with triphenylphosphine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography.
化学反応の分析
(2-Fluoro-5-nitrobenzyl)(triphenyl)phosphonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The nitro group can be reduced to an amino group under suitable conditions, and the phosphonium group can be involved in oxidation reactions.
Coupling Reactions: It can be used in coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common reagents used in these reactions include reducing agents like hydrogen gas or palladium on carbon for reduction, and oxidizing agents like hydrogen peroxide for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
(2-Fluoro-5-nitrobenzyl)(triphenyl)phosphonium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: It can be used in the study of biological systems where phosphonium compounds are of interest.
Medicine: Research into its potential medicinal properties, including its use as a precursor for drug development, is ongoing.
Industry: It is used in the production of various chemicals and materials, including polymers and catalysts.
作用機序
The mechanism of action of (2-Fluoro-5-nitrobenzyl)(triphenyl)phosphonium bromide involves its interaction with molecular targets through its phosphonium group. This group can facilitate the transfer of the benzyl moiety to other molecules, thereby participating in various chemical transformations. The nitro and fluoro substituents can also influence the reactivity and selectivity of the compound in different reactions.
類似化合物との比較
(2-Fluoro-5-nitrobenzyl)(triphenyl)phosphonium bromide can be compared with other similar compounds such as:
(2-Fluoro-5-nitrobenzyl)(triphenyl)phosphonium chloride: Similar structure but with a chloride ion instead of bromide.
(2-Fluoro-5-nitrobenzyl)(triphenyl)phosphonium iodide: Similar structure but with an iodide ion instead of bromide.
(2-Fluoro-5-nitrobenzyl)(triphenyl)phosphonium tetrafluoroborate: Similar structure but with a tetrafluoroborate ion instead of bromide.
The uniqueness of this compound lies in its specific combination of substituents and the resulting chemical properties, which can be tailored for specific applications in research and industry.
特性
IUPAC Name |
(2-fluoro-5-nitrophenyl)methyl-triphenylphosphanium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO2P.BrH/c26-25-17-16-21(27(28)29)18-20(25)19-30(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24;/h1-18H,19H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZHEBBKKSLKFP-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=C(C=CC(=C2)[N+](=O)[O-])F)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrFNO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(5-Bromo-pyridin-3-yl)-phenyl-methyl]-carbamic acid tert-butyl ester](/img/structure/B8125031.png)





![tert-butyl 4-[trans-2-aminocyclohexyl]piperazine-1-carboxylate](/img/structure/B8125082.png)





![Ethyl 2,3-Dimethyl-6-[3-(trifluoromethyl)benzyl]-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B8125141.png)

